Sodium cholesteryl sulfate

Übersicht

Beschreibung

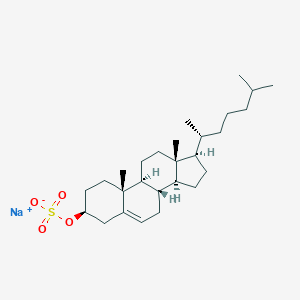

Sodium cholesteryl sulfate (CS), chemically designated as sodium [(3S,10R,13R,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate, is a sulfated sterol derivative with a molecular weight of 488.7 g/mol . It is synthesized via microwave-assisted sulfonation of cholesterol followed by sodium ion exchange chromatography, yielding a high-purity product (92–99.999%) . CS is endogenous to human plasma and epithelial tissues, where it regulates cell membrane fluidity, protein kinase C (PKC) activation (particularly ε, η, and ζ isoforms), and epidermal differentiation . It also serves as a critical standard in lipidomic analyses, such as thin-layer chromatography (TLC) for stratum corneum lipids .

Vorbereitungsmethoden

Microwave-Assisted Sulfonation with SO₃·N(CH₃)₃

This optimized method utilizes microwave irradiation to accelerate sulfonation . Cholesterol (50 mg, 0.13 mmol) reacts with SO₃·N(CH₃)₃ (5 eq) in acetonitrile at 100°C for 1 hour under nitrogen. The microwave reactor enhances reaction kinetics, achieving 92% yield.

Purification Strategy

Excess reagent is removed via Sephadex G10 size exclusion chromatography. The trimethylammonium sulfate intermediate is lyophilized and subjected to sodium exchange using SP Sephadex-Na⁺, yielding SCS quantitatively .

Spectroscopic Confirmation :

¹H NMR (500 MHz, DMSO-d₆) reveals characteristic shifts: δ 2.06 (dt, J = 12.7 Hz, C18-H), 1.98 (dd, J = 12.3 Hz, C7-H), and 0.67 (s, C19-CH₃) . ESI-MS confirms the molecular ion at m/z 465.3 [M−Na]⁻.

Chlorosulfonic Acid Sulfonation in Pyridine

A classical approach involves cholesterol sulfonation with chlorosulfonic acid (HSO₃Cl) in pyridine . Cholesterol (37 mg, 0.094 mmol) reacts with HSO₃Cl (131 mg, 1.128 mmol) in pyridine at 0°C, followed by 24-hour stirring at 25°C. The mixture is evaporated, dissolved in methanol, and alkalized with NaOH to pH 8.

Column Chromatography Purification

Silica gel chromatography with toluene:ethanol (9:5 → 1:1) eluent isolates SCS in 79% yield .

X-ray Diffraction Analysis :

SCS-containing lipid models exhibit a lamellar repeat distance of 105 Å, confirming structural integrity post-synthesis .

Comparative Analysis of Preparation Methods

Critical Evaluation of Methodologies

Efficiency and Practicality

The microwave method achieves superior yield (92%) and shorter reaction time (1 hour), making it ideal for high-throughput labs . In contrast, the sulfamic acid route, while scalable, lacks yield data, complicating cost-benefit analysis . The HSO₃Cl method’s 24-hour duration and moderate yield (79%) limit its utility despite high purity .

Analytical Techniques for Quality Control

Chromatographic Methods

HPLC remains the gold standard for purity assessment, with UV detection at 210 nm offering sensitivity to 0.1% impurities . Size exclusion chromatography (SEC) effectively removes unreacted cholesterol and sulfonating agents .

Spectroscopic Characterization

¹H NMR and ESI-MS provide structural confirmation, while X-ray diffraction validates lamellar packing in lipid matrices .

Industrial and Pharmacological Implications

The patent method’s scalability suggests suitability for pharmaceutical production, particularly given cGMP-compliant facilities . Microwave-synthesized SCS’s high purity (≥98%) meets regulatory standards for drug formulations .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Natriumcholesteryl-sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Cholesteryl-sulfonat zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Cholesterin umwandeln.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Sulfatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Cholesteryl-sulfonat.

Reduktion: Cholesterin.

Substitution: Verschiedene Cholesteryl-Derivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Biochemical Roles

Sodium cholesteryl sulfate is primarily recognized for its stabilizing role in cell membranes . It is a crucial component of lipid bilayers, contributing to membrane integrity and fluidity. Its presence helps protect erythrocytes from osmotic lysis and regulates sperm capacitation, indicating its importance in reproductive biology . Additionally, SCS has been shown to influence the activity of serine proteases involved in coagulation and fibrinolysis, thus playing a role in hemostasis .

2.1. Hemostatic Agent

Research indicates that cholesteryl sulfate can enhance platelet aggregation and may serve as a haemostatic agent . This property suggests potential applications in managing bleeding disorders or surgical settings where rapid clot formation is essential .

2.2. Drug Delivery Systems

SCS has been utilized in drug delivery systems, particularly for its ability to form micelles with therapeutic agents. For instance, studies have demonstrated that conjugating chemotherapeutic drugs like mitoxantrone with SCS can improve their efficacy and safety profiles by enhancing their solubility and bioavailability .

Research Applications

This compound serves as a vital tool in lipid metabolism studies. It is frequently employed to understand the dynamics of cholesterol and lipid functionalities within biological systems. The compound's ability to modulate enzyme activity makes it invaluable for investigating metabolic pathways and cellular signaling mechanisms .

4.1. Inhibition of Thrombin

A significant study highlighted SCS's capacity to inhibit thrombin-mediated fibrinogen activation, with an IC50 value indicating effective inhibition at micromolar concentrations . This finding supports its potential role as an endogenous modulator of coagulation processes.

4.2. Epidermal Function Regulation

In dermatological research, SCS has been implicated in regulating epidermal metabolism and barrier function, particularly in conditions like X-linked ichthyosis where cholesterol sulfate levels are significantly elevated . This underscores the compound's relevance in skin health and disease management.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of sodium cholesteryl sulfate involves its interaction with cell membranes. It integrates into the lipid bilayer, enhancing membrane stability and fluidity. This integration affects various cellular processes, including signal transduction and membrane transport. In spermatozoa, it inhibits the enzyme acrosin, which is crucial for ovum penetration, thereby playing a role in fertilization .

Vergleich Mit ähnlichen Verbindungen

Other Cholesteryl Esters

Cholesteryl esters with different functional groups exhibit distinct biochemical behaviors:

Key Findings :

- Enzyme Specificity: CYP142 metabolizes both CS and cholesteryl propionate, whereas CYP125 oxidizes CS at a slower rate and cannot process propionate .

- Structural Impact : The position of the sulfate group (C3 vs. C3,6) alters enzyme inhibition efficacy and detergent-like properties .

Sulfated Sterols and Glycolipids

Key Findings :

- Quantitative Similarity : α-CPS and CS share comparable ESI-MS detector responses due to their sulfate groups, enabling cross-quantification .

- Functional Divergence : In Entamoeba, CS is dispensable for trophozoites but essential for encystation, whereas fatty alcohol disulfates support trophozoite proliferation .

Other Sulfated Compounds

Key Findings :

- Salt Formation : CS forms stable, undissociated salts with sphingosine under neutral pH, unlike fatty acids or phosphatidic acid .

- Detergent Contrast: SDS lacks the sterol backbone of CS, resulting in nonspecific detergent effects absent in CS .

Physicochemical Properties

Biologische Aktivität

Sodium cholesteryl sulfate (CS) is a significant metabolite of cholesterol that plays various roles in biological systems. Its biological activity encompasses a range of physiological functions, including its involvement in coagulation, inflammation, and cellular signaling. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is synthesized through the sulfonation of cholesterol followed by sodium exchange chromatography. It exists predominantly in ionized form under physiological conditions due to its sulfate group, which has a pKa of approximately 3.3 . This compound is found in various biological fluids, including plasma, urine, and bile, and is integral to cellular membranes.

1. Coagulation and Hemostasis

Cholesteryl sulfate has been shown to inhibit several serine proteases involved in blood coagulation and fibrinolysis. Notably, it inhibits thrombin and factor XIIa with IC50 values of approximately 85–250 μM and 17 μM, respectively . The inhibition mechanism is primarily noncompetitive for thrombin, leading to prolonged activated partial thromboplastin time (APTT) in human plasma .

Table 1: Inhibition Potency of this compound on Coagulation Factors

| Coagulation Factor | IC50 Value (μM) | Efficacy (%) |

|---|---|---|

| Thrombin | 85-250 | 94-100 |

| Factor XIIa | 17 | 60 |

| Factor IXa | Not Inhibited | - |

2. Inflammatory Response

Recent studies indicate that this compound can modulate inflammatory responses. It limits neutrophil recruitment during gut inflammation by inhibiting the Rac activator DOCK2, suggesting a protective role against excessive inflammatory responses . In models of ulcerative colitis, CS supplementation demonstrated significant alleviation of symptoms such as body weight loss and colon shortening .

Prostate Cancer Detection

A study utilizing desorption electrospray ionization mass spectrometry (DESI-MS) imaging revealed that cholesteryl sulfate is predominantly found in cancerous prostate tissues. Out of 68 tissue samples analyzed, CS was detected in 64 cases correlating with cancerous or high-grade prostatic intraepithelial neoplasia (PIN), indicating its potential as a tumor marker . This finding suggests that CS may play a role in cancer biology, possibly influencing tumor growth or progression.

Colitis Models

In animal models of colitis induced by dextran sulfate sodium (DSS), dietary supplementation with this compound significantly improved clinical outcomes compared to controls. Mice receiving CS showed reduced body weight loss and less severe histological damage to the colon . These results underscore CS's potential therapeutic applications in managing inflammatory bowel diseases.

Role in Cellular Signaling

This compound is involved in signaling pathways that regulate various cellular functions. It has been shown to activate specific protein kinase C isoforms, enhancing their activity more effectively than phosphatidylserine plus phorbol ester . This modulation of kinase activity suggests that CS could influence cell proliferation and differentiation processes.

Table 2: Effects of this compound on Protein Kinase C Activation

| PKC Isoform | Activation by CS (Relative Vmax) |

|---|---|

| nPKC eta | 3.6 times greater than control |

| nPKC alpha | Not activated |

| nPKC delta | Not activated |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing sodium cholesteryl sulfate in laboratory settings, and how can purity be validated?

this compound is synthesized via sulfation of cholesterol using sulfur trioxide or chlorosulfonic acid in anhydrous conditions, followed by neutralization with sodium hydroxide . Purification typically involves recrystallization from ethanol or methanol. Purity validation requires:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) to assess lipid impurities .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-MS) to confirm molecular ion peaks (m/z 465.4 for [M–Na]⁻) and isotopic distribution .

- Elemental analysis : Verify sulfur and sodium content (e.g., 10.13% S, 7.27% Na) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its identity?

Structural confirmation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve cholesterol backbone signals (e.g., C3-OH sulfation at δ 4.3 ppm) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Sulfate ester bond identification (asymmetric S–O stretching at ~1250 cm⁻¹) .

- Collision-Induced Dissociation (CID) Tandem MS : Fragment ion at m/z 97.0 ([HSO₄]⁻) confirms sulfate group .

Q. What is the biological significance of this compound in cellular membranes, and how is its localization studied?

It stabilizes lipid bilayers and regulates membrane fluidity. Localization studies employ:

- Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) : Direct tissue imaging to map distribution in cancerous vs. normal tissues (e.g., prostate cancer samples) .

- Fluorescent analogs : Synthesis of tagged derivatives (e.g., FITC-labeled) for confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., pro-apoptotic vs. membrane-stabilizing effects)?

Contradictions arise from:

- Concentration-dependent effects : Design dose-response assays (e.g., 0.1–100 µM) to identify biphasic behavior .

- Cell-type specificity : Compare epithelial vs. stromal cells using RNA-seq to map pathway activation (e.g., ERK/p38 MAPK vs. AKT) .

- Experimental controls : Include cholesterol sulfate analogs (e.g., sodium lauryl sulfate) to isolate sulfate-specific effects .

Q. What experimental designs are optimal for studying this compound’s role in enzyme inhibition (e.g., DNA polymerase, topoisomerase)?

Key considerations:

- Enzyme kinetics : Use Michaelis-Menten assays with varying substrate (DNA) and inhibitor concentrations to calculate Kᵢ values .

- Competitive vs. non-competitive inhibition : Analyze Lineweaver-Burk plots .

- Structural modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzyme active sites .

Q. How can this compound’s stability in aqueous solutions be improved for in vivo studies, and what formulation challenges exist?

Stability challenges stem from hydrolysis of the sulfate ester. Solutions include:

- Liposome encapsulation : Use phosphatidylcholine-based vesicles (70–100 nm diameter) to enhance solubility and prolong half-life .

- pH optimization : Buffer solutions at pH 7.4–8.0 to minimize acidic degradation .

- Accelerated stability testing : Monitor degradation products (e.g., free cholesterol) via LC-MS under stress conditions (40°C, 75% RH) .

Q. What advanced techniques are used to quantify this compound in complex biological matrices (e.g., serum, tissue)?

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Multiple Reaction Monitoring (MRM) for m/z 465.4 → 97.0 transition, with deuterated internal standards (e.g., cholesteryl-d7 sulfate) .

- Solid-Phase Extraction (SPE) : C18 cartridges to isolate lipids from proteins and salts .

- Validation : Follow FDA bioanalytical guidelines for accuracy (±15%), precision (CV <20%), and matrix effect evaluation .

Q. Methodological Best Practices

- Reproducibility : Document synthesis protocols per ’s standards (e.g., USP/NF guidelines for purity thresholds) .

- Data interpretation : Address lipidomic variability by normalizing to total protein content or internal standards .

- Ethical reporting : Disclose conflicts of interest and funding sources per RSC guidelines .

Eigenschaften

IUPAC Name |

sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1/t19-,21+,22+,23-,24+,25+,26+,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVQXVJTZWENW-KPNWGBFJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951301 | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2864-50-8 | |

| Record name | Sodium cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002864508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cholest-5-en-3-yl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87FG30X25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.